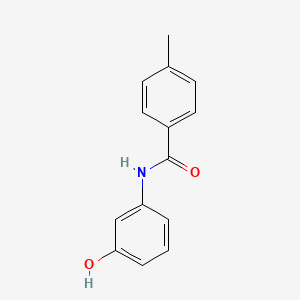

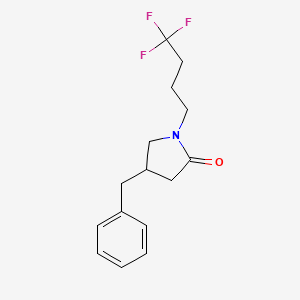

![molecular formula C17H16BrNO2 B5628299 2-[(4-bromophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5628299.png)

2-[(4-bromophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-[(4-bromophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline" belongs to a class of organic compounds known as tetrahydroisoquinolines, which are characterized by their bicyclic structure comprising an isoquinoline fused with a tetrahydrofuran ring. This structure imparts unique chemical and physical properties, making these compounds of interest in various fields of chemistry and pharmacology, although our focus will exclude drug use and dosage information as requested.

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives, including bromophenols and brominated 1,2,3,4-tetrahydroisoquinolines, often involves multi-step chemical reactions utilizing bromophenols as starting materials or intermediates. For instance, Ma et al. (2007) reported the isolation and semisynthesis of brominated 1,2,3,4-tetrahydroisoquinolines from the red alga Rhodomela confervoides, highlighting the use of natural products as starting points for synthesis (Ma et al., 2007).

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a tetrahydroisoquinoline core, which can be modified with various functional groups, such as bromo, acetyl, and methoxy groups. These modifications significantly influence the chemical behavior and properties of the compounds. Akkurt et al. (2021) performed a crystal structure and Hirshfeld surface analysis of a tetrahydroisoquinoline derivative, providing insights into the 3D arrangement of atoms and the intramolecular interactions that stabilize the molecule (Akkurt et al., 2021).

Chemical Reactions and Properties

Tetrahydroisoquinolines undergo various chemical reactions, including coupling reactions, nitration, acetylation, and reductive amination, which allow for the introduction of different substituents into the tetrahydroisoquinoline scaffold. For example, the copper-catalyzed coupling reaction of nitrogen-containing nucleophiles with aryl bromides, facilitated by tetrahydro-8-hydroxyquinoline, demonstrates the versatility of these compounds in organic synthesis (Wang et al., 2008).

特性

IUPAC Name |

2-(4-bromophenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO2/c18-15-5-7-16(8-6-15)21-12-17(20)19-10-9-13-3-1-2-4-14(13)11-19/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCVCHQGJXNNQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)COC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24788422 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(4-Bromophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-fluoro-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}biphenyl-2-carboxamide](/img/structure/B5628224.png)

![3-{(3R*,4S*)-4-morpholin-4-yl-1-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}propan-1-ol](/img/structure/B5628254.png)

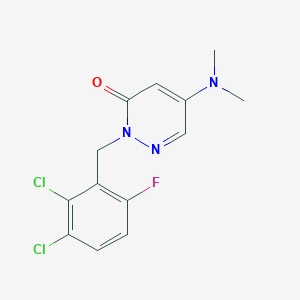

![N-methyl-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5628259.png)

![(3R)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5628264.png)

![2-(4-{2-[2-(4-fluorophenyl)-1-pyrrolidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine](/img/structure/B5628280.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5628294.png)

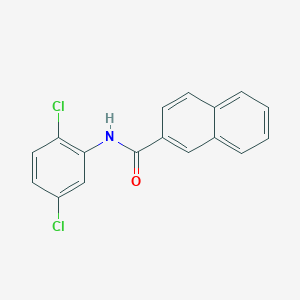

![1-[1-(3,5-dichloro-4-methylbenzoyl)-L-prolyl]piperidine](/img/structure/B5628308.png)

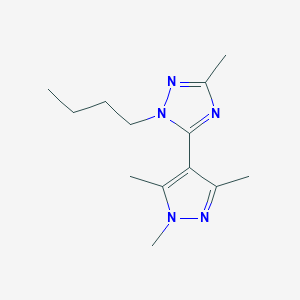

![5-isobutyl-1'-[(1-propyl-1H-imidazol-2-yl)methyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5628316.png)